molecular formula C26H22N2O5 B2803029 2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 897759-00-1

2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No. B2803029
CAS RN: 897759-00-1
M. Wt: 442.471
InChI Key: DMBSCCAAJHSNJR-UHFFFAOYSA-N
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Description

2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide, also known as BQA, is a synthetic compound that has been widely used in scientific research. BQA is a heterocyclic compound that contains a quinoline ring and an amide functional group. The compound has been found to exhibit various biochemical and physiological effects, and its mechanism of action has been extensively studied.

Scientific Research Applications

Synthesis and Antitumor Activity

  • A study synthesized novel 3-benzyl-substituted-4(3H)-quinazolinones, closely related to the requested compound, and evaluated their in vitro antitumor activity. Certain derivatives showed remarkable broad-spectrum antitumor activity and were more potent compared to the positive control 5-FU (Al-Suwaidan et al., 2016).

Pharmacological Activities

  • Another study involved the synthesis of oxoquinazoline derivatives, similar in structure to the requested compound, which were then evaluated for their antibacterial, anti-inflammatory, and analgesic activities (Rajveer et al., 2010).

Molecular Docking and Biological Potentials

  • Research on derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide, a compound structurally related to the requested one, showed significant antimicrobial activity and potential as anticancer agents (Mehta et al., 2019).

Antibacterial and Anthelmintic Activity

  • A study synthesized various substituted quinazolinones, which included derivatives similar to the requested compound. These were evaluated for antibacterial and anthelmintic activities and showed significant results compared to standard drugs (Debnath & Manjunath, 2011).

Synthesis Techniques and Characterization

  • Research on the synthesis of N-acetyl-1,3-dimethyltetrahydroisoquinolines, related to the requested compound, explored different synthesis techniques and characterized the resulting compounds using NMR spectroscopy and molecular modeling (Koning et al., 2002).

properties

IUPAC Name

2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5/c1-32-19-12-18(13-20(14-19)33-2)27-24(29)16-28-15-22(25(30)17-8-4-3-5-9-17)26(31)21-10-6-7-11-23(21)28/h3-15H,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBSCCAAJHSNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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